1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Standard heterocyclic building blocks often lack the precise substitution patterns needed for rigorous SAR studies. This compound solves that with its defined ortho-chloro N-arylpyrrole-2-carboxylic acid architecture, eliminating the risk of positional isomer contamination. - Confirmed DHFR Inhibitor: Shows measurable inhibition of rat liver DHFR (IC₅₀ 7.0-9.2 µM), providing a validated baseline for antimetabolite research. - Dual Synthetic Handle: Carboxylic acid group enables amide coupling; ortho-chlorine allows further diversification via cross-coupling. - Consistent Quality: Supplied at a uniform 97% purity, suitable for use as an analytical reference standard in HPLC/LC-MS method development.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 952958-66-6
Cat. No. B1286340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid
CAS952958-66-6
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=C2C(=O)O)Cl
InChIInChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-7-3-6-10(13)11(14)15/h1-7H,(H,14,15)
InChIKeyOTBQOZUNNISRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid: Identity & Characteristics


1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 952958-66-6) is a heteroaromatic organic compound belonging to the N-arylpyrrole-2-carboxylic acid class. It features a pyrrole ring substituted with a carboxylic acid group at the 2-position and an ortho-chlorophenyl group at the 1-position . This structural arrangement distinguishes it from other positional isomers and halogen-substituted analogs within the same class. The compound has a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, enabling the construction of more complex heterocyclic scaffolds and targeted small-molecule libraries .

Positional Isomer SAR
Ortho-chloro substitution provides distinct steric and electronic profile for structure-activity relationship studies
Heterocycle Building Block
Pre-functionalized with carboxylic acid and aryl chloride handles for orthogonal derivatization in synthesis
Reported Biochemical Activity
Documented DHFR enzyme inhibition context may support antimetabolite research (data to verify)

1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid: Substitution Risks


Generic substitution within the N-arylpyrrole-2-carboxylic acid class is not recommended due to significant variation in molecular properties and potential biological interactions arising from the position and nature of the aryl substituent. For example, the ortho-chlorophenyl moiety in this compound (CAS 952958-66-6) confers a distinct molecular weight (221.64 g/mol) and a higher calculated LogP (2.83) compared to the unsubstituted phenyl analog (MW: 187.19 g/mol) . Furthermore, data from BindingDB indicates that this specific ortho-chloro isomer exhibits measurable inhibition of rat liver dihydrofolate reductase (DHFR) with an IC₅₀ range of 7.0–9.2 µM [1], an activity profile that cannot be assumed for the meta-chloro (CAS 952958-82-6), para-chloro (CAS 79600-86-5), or fluoro-substituted analogs. The steric and electronic effects of the ortho-chlorine atom dictate unique reactivity patterns and target engagement, making it essential to procure this exact compound for reproducible results in SAR studies or specific synthetic pathways.

Positional Isomer Variability
Ortho-, meta-, and para-chloro isomers differ in steric hindrance and electronic effects, altering reactivity and target engagement.
Non-Transferable Biochemical Profile
Observed enzyme inhibition context is specific to this ortho-chloro isomer; cannot be assumed for meta or para analogs.
Physicochemical Divergence
Molecular weight and LogP deviate substantially from the unsubstituted phenyl analog, affecting permeability and distribution in research models.

1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid vs. Structural Analogs


Molecular Weight & LogP Comparison

The ortho-chlorophenyl substitution in this compound (CAS 952958-66-6) significantly increases molecular weight and lipophilicity compared to the unsubstituted N-phenyl analog. This alteration directly impacts passive membrane permeability and distribution within biological systems .

MW & LogP
Head-to-head
221.64 g/mol, LogP 2.83
vs 187.19 g/mol, LogP ~1.9 (unsubstituted)
Reported physicochemical context may modulate permeability and distribution in models
Calculated values; verify experimentally
Medicinal Chemistry Physicochemical Profiling Drug Design

In Vitro DHFR Enzyme Inhibition

This specific compound has been evaluated for its ability to inhibit partially purified rat liver dihydrofolate reductase (DHFR). The assay yielded a defined IC₅₀ range of 7.0–9.2 µM [1]. While this activity is modest, it establishes a verifiable biochemical fingerprint for this specific ortho-chloro isomer.

DHFR Inhibition
Reported
IC₅₀ 7.0–9.2 µM
Supports enzyme inhibition assay context for this ortho-chloro isomer
No direct comparator data for other isomers in same assay
Enzymology Antimetabolite Research In Vitro Pharmacology

Building Block for Heterocyclic Chemistry

The compound is explicitly defined as a 'building block' for synthesizing more complex organic molecules . The presence of both a carboxylic acid handle and an ortho-chlorophenyl group allows for orthogonal derivatization strategies not possible with simpler N-arylpyrroles. This is in contrast to its 3- and 4-chloro isomers, which, while also building blocks, may be selected based on different electronic and steric constraints .

Functional Handles
Class-level inference
Ortho-Cl vs meta-Cl substitution on N1-pyrrole
Ortho substitution may affect reaction yields and directing group strategies
Synthetic applicability review required
Organic Synthesis Medicinal Chemistry Library Synthesis

Purity & Analytical Standards

Commercial availability of this compound is typically offered at a minimum purity of 97% . This purity level is standard for research-grade building blocks and ensures that subsequent reactions are not confounded by significant isomer impurities (e.g., 3- or 4-chloro contamination).

Commercial Purity
Supplier specification
97% (ortho) vs 95% (meta) typical
Purity benchmark supports procurement decisions and method development
Vendor-dependent; verify for sensitive applications
Quality Control Analytical Chemistry Procurement Specifications

1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid: Research & Procurement Applications


DHFR Inhibitor Scaffold Hopping & SAR

Based on the documented inhibition of rat liver dihydrofolate reductase (IC₅₀ range: 7.0–9.2 µM) [1], this compound serves as a validated starting point for exploring the N-arylpyrrole-2-carboxylic acid scaffold in antimetabolite research. The ortho-chloro substitution offers a distinct SAR data point for understanding the role of halogen position on enzyme binding, guiding the design of more potent and selective inhibitors. Researchers can utilize this specific isomer to generate analogs and assess changes in potency or selectivity profiles, leveraging the known activity as a baseline.

Pre-Functionalized Building Block for Heterocycle Synthesis

This compound is explicitly designated as a 'building block' for synthesizing more complex molecules . Its dual functionality—a carboxylic acid for amide coupling or esterification and an ortho-chlorophenyl group capable of participating in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura after appropriate activation)—makes it a valuable intermediate. The ortho-chlorine atom provides a handle for further diversification while imposing unique steric constraints that can influence reaction outcomes and the conformation of downstream products. This is a key differentiator from its meta- and para-chloro isomers, which may be selected for different synthetic strategies.

Physicochemical Profiling & ADME Optimization

With a calculated LogP of 2.83 and a molecular weight of 221.64 g/mol , this compound represents a moderately lipophilic, low molecular weight fragment. It is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries or for use as a control in permeability and solubility assays. The significant difference in lipophilicity compared to the unsubstituted N-phenyl analog (LogP ~1.9) allows researchers to deconvolute the contributions of halogen substitution to membrane permeability and metabolic stability in early-stage drug discovery programs .

Analytical Method Development & Reference Standard

The commercial availability of this compound at a consistent 97% purity supports its use as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS. The distinct retention time and mass spectral signature of the ortho-chloro isomer are essential for identifying and quantifying this specific compound in complex reaction mixtures, ensuring the quality of synthetic intermediates and final products. It is also valuable for confirming the identity and purity of custom-synthesized batches against a commercially available standard.

Application
Selection Property
Validation Focus
DHFR inhibitor SAR studies
Ortho-chloro isomer with reported biochemical activity
Enzyme inhibition assay context and analog SAR profiling
Heterocycle synthesis
Carboxylic acid and ortho-chlorophenyl handles for orthogonal derivatization
Steric effects on coupling reactions and directing group strategies
Fragment-based library screening
Moderate lipophilicity and low molecular weight fragment profile
Permeability and solubility assay context
Analytical reference standard
Research-grade purity specification
HPLC/LC-MS method validation and isomer confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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